

Application Note: Quantitative Analysis of Avenacein Y in Grain Samples

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest				
Compound Name:	Avenacein Y			
Cat. No.:	B1666146	Get Quote		

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Introduction

Avenacein Y is a mycotoxin produced by various species of fungi belonging to the Fusarium genus, notably Fusarium avenaceum.[1][2][3] This mycotoxin can contaminate a variety of cereal grains, including wheat and corn, posing a potential risk to food safety and animal health.[1][2][3] The presence of Avenacein Y in the food chain necessitates sensitive and reliable analytical methods for its detection and quantification in complex matrices like grain. This application note provides a detailed protocol for the analysis of Avenacein Y in grain samples using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Chemical Properties of Avenacein Y:

• Chemical Formula: C15H10O8

Molecular Weight: 318.23 g/mol

Synonyms: Lateropyrone

Quantitative Data Summary

The following table summarizes the typical performance of the described analytical method for the quantification of **Avenacein Y** in various grain matrices. These values are representative of



what can be achieved with a properly optimized and validated method.

Parameter	Wheat Flour	Corn Meal	Oats
Limit of Detection (LOD)	0.5 μg/kg	0.7 μg/kg	1.0 μg/kg
Limit of Quantification (LOQ)	1.5 μg/kg	2.0 μg/kg	3.0 μg/kg
Linearity (R²)	>0.995	>0.995	>0.992
Recovery (%)	92 ± 5%	88 ± 7%	85 ± 8%
Precision (RSD)	<10%	<12%	<15%

Experimental Protocols

This section details the methodology for the extraction and analysis of **Avenacein Y** from grain samples.

- 1. Sample Preparation and Homogenization:
- Obtain a representative grain sample (approximately 1 kg).
- Grind the entire sample to a fine powder (particle size < 0.5 mm) using a laboratory mill.
- Homogenize the ground sample thoroughly to ensure a uniform distribution of any potential
 Avenacein Y contamination.
- Store the homogenized sample in an airtight container at -20°C until analysis.
- 2. QuEChERS Extraction:
- Weigh 5 g (± 0.1 g) of the homogenized grain sample into a 50 mL polypropylene centrifuge tube.
- Add 10 mL of extraction solvent (acetonitrile:water, 80:20, v/v).
- Vortex the tube vigorously for 1 minute to ensure thorough mixing.



- Add the QuEChERS salt packet containing 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate.
- Immediately cap the tube and shake vigorously for 1 minute.
- Centrifuge the tube at 4000 rpm for 5 minutes.
- 3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer 6 mL of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 900 mg MgSO₄ and 300 mg of a primary secondary amine (PSA) sorbent.
- Vortex the tube for 30 seconds.
- Centrifuge at 4000 rpm for 5 minutes.
- Take 1 mL of the cleaned extract and filter it through a 0.22 μm PTFE syringe filter into an autosampler vial.
- 4. LC-MS/MS Analysis:
- Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-highperformance liquid chromatography (UHPLC) system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.
- LC Parameters:
 - Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size) is suitable.
 - Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
 - Mobile Phase B: Methanol with 0.1% formic acid.
 - Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute **Avenacein Y**, followed by a reequilibration step.







Flow Rate: 0.3 mL/min.

Injection Volume: 5 μL.

Column Temperature: 40°C.

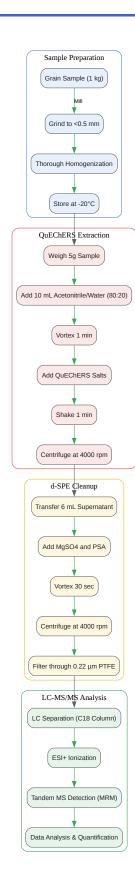
MS/MS Parameters:

• Ionization Mode: Electrospray Ionization (ESI) in positive mode.

- Multiple Reaction Monitoring (MRM): Monitor at least two specific precursor-to-product ion transitions for **Avenacein Y** for quantification and confirmation. The exact m/z values will need to be determined by direct infusion of an **Avenacein Y** standard.
- Collision Energy and other source parameters: These will need to be optimized for the specific instrument and Avenacein Y standard.

Visualizations

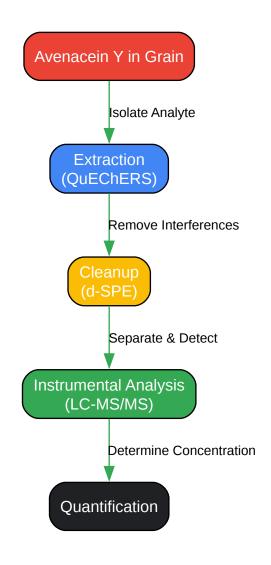




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Caption: Experimental workflow for **Avenacein Y** analysis.





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- To cite this document: BenchChem. [Application Note: Quantitative Analysis of Avenacein Y in Grain Samples]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666146#avenacein-y-analysis-in-complex-matrices-like-grain-samples]

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